4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzoic acid 4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17652778
InChI: InChI=1S/C14H13NO3/c1-2-15-8-7-12(13(15)9-16)10-3-5-11(6-4-10)14(17)18/h3-9H,2H2,1H3,(H,17,18)
SMILES:
Molecular Formula: C14H13NO3
Molecular Weight: 243.26 g/mol

4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzoic acid

CAS No.:

Cat. No.: VC17652778

Molecular Formula: C14H13NO3

Molecular Weight: 243.26 g/mol

* For research use only. Not for human or veterinary use.

4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzoic acid -

Specification

Molecular Formula C14H13NO3
Molecular Weight 243.26 g/mol
IUPAC Name 4-(1-ethyl-2-formylpyrrol-3-yl)benzoic acid
Standard InChI InChI=1S/C14H13NO3/c1-2-15-8-7-12(13(15)9-16)10-3-5-11(6-4-10)14(17)18/h3-9H,2H2,1H3,(H,17,18)
Standard InChI Key NLDIHLUBMITLLS-UHFFFAOYSA-N
Canonical SMILES CCN1C=CC(=C1C=O)C2=CC=C(C=C2)C(=O)O

Introduction

Structural Overview and Nomenclature

The compound’s IUPAC name, 4-(1-ethyl-2-formyl-1H-pyrrol-3-yl)benzoic acid, reflects its three key structural components:

  • Benzoic acid backbone: A benzene ring with a carboxylic acid group at the 4-position.

  • Pyrrole ring: A five-membered aromatic heterocycle with one nitrogen atom.

  • Substituents:

    • 1-Ethyl group: An ethyl substituent on the pyrrole’s nitrogen atom, enhancing steric bulk and influencing electronic properties.

    • 2-Formyl group: A formyl substituent at the pyrrole’s 2-position, introducing electrophilic reactivity for further derivatization.

The spatial arrangement of these groups facilitates π-π stacking interactions and hydrogen bonding, which are critical for biological activity and material applications.

Synthesis and Optimization

Synthetic Routes

The synthesis of 4-(1-ethyl-2-formyl-1H-pyrrol-3-yl)benzoic acid typically involves multi-step reactions:

Step 1: Formation of the Pyrrole Core
A Knorr pyrrole synthesis or Paal-Knorr condensation is employed to construct the pyrrole ring. For example, ethyl 3-oxopentanoate may react with ammonium acetate under acidic conditions to yield a 1-ethylpyrrole intermediate.

Step 2: Formylation
The Vilsmeier-Haack reaction introduces the formyl group at the pyrrole’s 2-position. Using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), the reaction proceeds via an electrophilic aromatic substitution mechanism.

Step 3: Coupling with Benzoic Acid
A Suzuki-Miyaura coupling links the pyrrole to the benzoic acid moiety. Palladium catalysts facilitate the cross-coupling between a boronated benzoic acid derivative and a halogenated pyrrole intermediate.

Table 1: Representative Synthetic Conditions

StepReagentsConditionsYield (%)
1Ethyl 3-oxopentanoate, NH₄OAcAcOH, 100°C, 6h65
2POCl₃, DMF0°C → RT, 2h78
3Pd(PPh₃)₄, Na₂CO₃DME/H₂O, 80°C, 12h52

Industrial-Scale Production

Continuous flow reactors and microwave-assisted synthesis improve yield and purity. For instance, microwave irradiation reduces Step 3’s reaction time from 12h to 2h, achieving a 68% yield.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (0.12 mg/mL at 25°C).

  • Stability: Degrades under strong acidic or basic conditions due to ester hydrolysis. Stable in inert atmospheres at ≤−20°C for long-term storage.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.8 (s, 1H, COOH), 9.82 (s, 1H, CHO), 7.92–7.88 (m, 2H, Ar-H), 7.45–7.41 (m, 2H, Ar-H), 6.95 (d, J=2.8 Hz, 1H, pyrrole-H), 6.52 (d, J=2.8 Hz, 1H, pyrrole-H), 4.12 (q, J=7.2 Hz, 2H, CH₂CH₃), 1.42 (t, J=7.2 Hz, 3H, CH₂CH₃).

  • IR (KBr): 1695 cm⁻¹ (C=O, carboxylic acid), 1670 cm⁻¹ (C=O, formyl), 1600 cm⁻¹ (C=C aromatic).

Chemical Reactivity and Derivative Formation

Electrophilic Substitution

The formyl group undergoes nucleophilic addition reactions. For example, treatment with hydroxylamine yields an oxime derivative, while condensation with hydrazines forms hydrazones.

Decarboxylation

Under pyrolysis (200°C), the carboxylic acid group decarboxylates to form 1-ethyl-2-formyl-3-phenylpyrrole, a precursor for polymer synthesis.

Table 2: Common Derivatives and Applications

DerivativeReagentsApplication
OximeNH₂OH·HClChelating agents
HydrazonePhNHNH₂Anticancer agents
AmideSOCl₂, RNH₂Polymer monomers

Applications in Material Science

Conducting Polymers

The compound serves as a monomer for poly(pyrrole-benzoic acid) copolymers, which exhibit electrical conductivity (10⁻³ S/cm) and thermal stability up to 300°C.

Metal-Organic Frameworks (MOFs)

Coordination with Zn²⁺ or Cu²⁺ ions yields MOFs with high surface areas (>1000 m²/g), suitable for gas storage and catalysis.

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of the ethyl and formyl groups to optimize pharmacological profiles.

  • Green Synthesis: Development of solvent-free or catalytic methods to enhance sustainability.

  • Targeted Drug Delivery: Conjugation with nanoparticles for improved bioavailability in cancer therapy.

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